molecular formula C23H19ClN2O3 B3571862 3-chloro-4-ethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

3-chloro-4-ethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No. B3571862
M. Wt: 406.9 g/mol
InChI Key: DWVQBOCVAOUMEC-UHFFFAOYSA-N
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Description

3-chloro-4-ethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 3-chloro-4-ethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins, including cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptor-2 (VEGFR-2), which are involved in the inflammatory and angiogenic pathways, respectively.
Biochemical and Physiological Effects
Studies have shown that 3-chloro-4-ethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also inhibits angiogenesis, the process of new blood vessel formation, by blocking the activity of VEGFR-2. Additionally, it has been found to exhibit cytotoxic effects on cancer cells by inducing apoptosis, or programmed cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-chloro-4-ethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide in lab experiments is its relatively low toxicity compared to other anti-inflammatory and anti-cancer drugs. However, its low solubility in water and organic solvents can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for the study of 3-chloro-4-ethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide. One area of interest is its potential use in drug development for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand its mechanism of action and to optimize its chemical properties for use in organic electronics and optoelectronics. Finally, studies on the toxicity and safety of this compound are needed to determine its potential use in clinical settings.

Scientific Research Applications

3-chloro-4-ethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development. Additionally, it has been studied for its potential use in organic electronics and optoelectronics due to its unique electronic and optical properties.

properties

IUPAC Name

3-chloro-4-ethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3/c1-3-28-20-11-7-16(13-18(20)24)22(27)25-17-8-5-15(6-9-17)23-26-19-12-14(2)4-10-21(19)29-23/h4-13H,3H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVQBOCVAOUMEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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